molecular formula C12H20Cl2N2 B1463242 N-methyl-N-phenylpiperidin-4-amine dihydrochloride CAS No. 904677-46-9

N-methyl-N-phenylpiperidin-4-amine dihydrochloride

Cat. No.: B1463242
CAS No.: 904677-46-9
M. Wt: 263.2 g/mol
InChI Key: SVTRKZBLDXUJHM-UHFFFAOYSA-N
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Description

N-methyl-N-phenylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of both methyl and phenyl groups attached to the nitrogen atom of the piperidine ring. This compound is often used in biochemical research and has various applications in different scientific fields.

Scientific Research Applications

N-methyl-N-phenylpiperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in studies involving neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylpiperidin-4-amine dihydrochloride typically involves the reaction of N-methylpiperidine with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-methyl-N-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpiperidin-4-amine
  • N-methylpiperidin-4-amine
  • N-methyl-N-phenylpiperidine

Uniqueness

N-methyl-N-phenylpiperidin-4-amine dihydrochloride is unique due to the presence of both methyl and phenyl groups on the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications in research and industry.

Properties

IUPAC Name

N-methyl-N-phenylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;;/h2-6,12-13H,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTRKZBLDXUJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904677-46-9
Record name N-methyl-N-phenylpiperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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